5-Chloro-3-hydrazinylpyridazine
CAS No.:
Cat. No.: VC17433136
Molecular Formula: C4H5ClN4
Molecular Weight: 144.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5ClN4 |
|---|---|
| Molecular Weight | 144.56 g/mol |
| IUPAC Name | (5-chloropyridazin-3-yl)hydrazine |
| Standard InChI | InChI=1S/C4H5ClN4/c5-3-1-4(8-6)9-7-2-3/h1-2H,6H2,(H,8,9) |
| Standard InChI Key | LCXAETCUHXNRDY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NN=C1NN)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 5-chloro-3-hydrazinylpyridazine consists of a six-membered pyridazine ring with chlorine and hydrazine substituents. Pyridazine, a diazine analog with two adjacent nitrogen atoms, confers electron-deficient characteristics, enhancing reactivity toward electrophilic and nucleophilic agents . The chloro group at position 3 acts as a strong electron-withdrawing group, while the hydrazine moiety at position 5 introduces nucleophilic potential, enabling condensation and cyclization reactions.
X-ray crystallography of related compounds, such as 3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine, reveals planar geometries with dihedral angles between substituents ranging from 4.5° to 8.8° . These structural features facilitate intermolecular interactions, such as N–H⋯N hydrogen bonding, which stabilize crystal lattices and influence solubility .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
While no direct synthesis route for 5-chloro-3-hydrazinylpyridazine is documented, analogous methodologies suggest a multi-step approach:
-
Chlorination: Introduction of chlorine via electrophilic substitution or nucleophilic displacement.
-
Hydrazine Incorporation: Hydrazine substitution at the 5-position using nucleophilic aromatic substitution (SNAr) under basic conditions.
For example, the synthesis of 3-chloro-6-hydrazinylpyridazine involves refluxing 3,6-dichloropyridazine with hydrazine hydrate in ethanol . Similar conditions could be adapted for 5-chloro-3-hydrazinylpyridazine by modifying starting materials and reaction positions.
Industrial Considerations
Large-scale production would prioritize cost-effectiveness and yield optimization. Fluorination methods described in patents for related compounds, such as 5-chloro-2,3-difluoropyridine, highlight the use of mixed fluorinating agents (e.g., CsF/KF) and high-boiling solvents like sulfolane . These protocols achieve yields exceeding 90% and purity >99%, suggesting applicability to 5-chloro-3-hydrazinylpyridazine synthesis with appropriate modifications .
Physicochemical Properties
Thermal and Solubility Characteristics
Pyridazine derivatives typically exhibit moderate thermal stability, with decomposition temperatures above 200°C. The hydrazine group enhances water solubility through hydrogen bonding, while the chloro group contributes to lipophilicity.
Spectroscopic Data
-
IR Spectroscopy: N–H stretches (3300–3100 cm⁻¹), C–Cl stretches (750–550 cm⁻¹).
-
NMR: Pyridazine ring protons resonate at δ 8.5–9.5 ppm (¹H), with ¹³C signals for C–Cl near δ 100–120 ppm.
| Property | Specification |
|---|---|
| Toxicity | Likely irritant (eyes, skin); mutagenic potential requires evaluation. |
| Storage | Store in cool, dry conditions under inert atmosphere. |
| Disposal | Incinerate at licensed facilities with scrubbers for HCl emissions. |
Hydrazine derivatives demand strict handling protocols due to potential carcinogenicity. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory.
Future Research Directions
-
Biological Screening: Prioritize antimicrobial and anticancer assays.
-
Process Optimization: Develop greener synthesis routes using catalytic systems.
-
Structural Modifications: Explore substituent effects on bioactivity via QSAR studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume